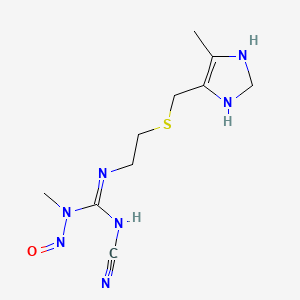
Guanidine, 2-cyano-1-methyl-3-(2-(((4-methyl-4-imidazolin-5-yl)methyl)thio)ethyl)-1-nitroso-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guanidine, 2-cyano-1-methyl-3-(2-(((4-methyl-4-imidazolin-5-yl)methyl)thio)ethyl)-1-nitroso- is a complex organic compound with the molecular formula C10H16N8O2S . This compound is known for its unique structure, which includes a guanidine core, a cyano group, and a nitroso group, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Guanidine, 2-cyano-1-methyl-3-(2-(((4-methyl-4-imidazolin-5-yl)methyl)thio)ethyl)-1-nitroso- involves multiple steps. The starting materials typically include guanidine derivatives and other organic compounds that provide the necessary functional groups. The reaction conditions often involve the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
Guanidine, 2-cyano-1-methyl-3-(2-(((4-methyl-4-imidazolin-5-yl)methyl)thio)ethyl)-1-nitroso- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Guanidine, 2-cyano-1-methyl-3-(2-(((4-methyl-4-imidazolin-5-yl)methyl)thio)ethyl)-1-nitroso- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Guanidine, 2-cyano-1-methyl-3-(2-(((4-methyl-4-imidazolin-5-yl)methyl)thio)ethyl)-1-nitroso- involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the context of its use and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Guanidine derivatives: Compounds with similar guanidine cores but different functional groups.
Nitroso compounds: Compounds with nitroso groups but different core structures.
Cyano compounds: Compounds with cyano groups but different overall structures.
Uniqueness
Guanidine, 2-cyano-1-methyl-3-(2-(((4-methyl-4-imidazolin-5-yl)methyl)thio)ethyl)-1-nitroso- is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
77893-24-4 |
|---|---|
Molecular Formula |
C10H17N7OS |
Molecular Weight |
283.36 g/mol |
IUPAC Name |
3-cyano-1-methyl-2-[2-[(5-methyl-2,3-dihydro-1H-imidazol-4-yl)methylsulfanyl]ethyl]-1-nitrosoguanidine |
InChI |
InChI=1S/C10H17N7OS/c1-8-9(15-7-14-8)5-19-4-3-12-10(13-6-11)17(2)16-18/h14-15H,3-5,7H2,1-2H3,(H,12,13) |
InChI Key |
LALZBPWQJUMDSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NCN1)CSCCN=C(NC#N)N(C)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















